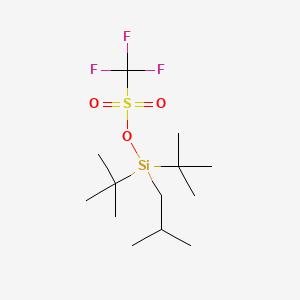

Di-tert-butylisobutylsilyl triflate

Description

Structure

3D Structure

Properties

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Complex Syntheses: A Technical Guide to Di-tert-butylsilyl bis(trifluoromethanesulfonate) for Advanced Research

For researchers, scientists, and professionals in drug development, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth technical overview of Di-tert-butylsilyl bis(trifluoromethanesulfonate), a powerful reagent for the protection of diols and other polyhydroxy compounds, with a focus on its commercial availability, practical applications, and the chemical principles that govern its reactivity.

A noteworthy clarification for the discerning researcher: the topic of this guide, occasionally referred to with the erroneous name "Di-tert-butylisobutylsilyl triflate," correctly pertains to the commercially available and widely utilized reagent, Di-tert-butylsilyl bis(trifluoromethanesulfonate) . This document will exclusively address the properties and applications of this correct chemical entity.

Introduction: The Strategic Advantage of the Di-tert-butylsilylene Protecting Group

In the intricate landscape of complex molecule synthesis, particularly in the realm of pharmaceuticals and natural products, the selective protection and deprotection of hydroxyl groups is a critical challenge. Silyl ethers are a widely employed class of protecting groups due to their ease of formation, general stability, and tunable reactivity.[1] Among the reagents used to form silyl ethers, Di-tert-butylsilyl bis(trifluoromethanesulfonate) stands out as a highly effective tool for the protection of diols, forming a cyclic di-tert-butylsilylene acetal.[2][3]

The di-tert-butylsilyl group offers a unique combination of steric bulk and electronic properties that confer specific advantages. The two tert-butyl groups create significant steric hindrance around the silicon atom, which enhances the stability of the resulting silyl ether towards a range of reaction conditions.[4] This stability allows for subsequent chemical transformations to be carried out on other parts of the molecule without compromising the protected diol. Furthermore, the triflate leaving groups make the silicon atom highly electrophilic, facilitating a rapid and efficient reaction with alcohols.[5]

Commercial Availability and Physicochemical Properties

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is readily available from several major chemical suppliers. Researchers can procure this reagent in various quantities, from grams to kilograms, with purities typically exceeding 97%.

| Property | Value | References |

| Chemical Name | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | |

| Synonyms | DTBS ditriflate, Di-tert-butylsilyl ditriflate | [1][5] |

| CAS Number | 85272-31-7 | |

| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si | [6] |

| Molecular Weight | 440.45 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 73-75 °C at 0.35 mmHg | [2] |

| Density | 1.352 g/mL at 25 °C |

The Chemistry of Protection: Mechanism and Experimental Considerations

The protection of a diol with Di-tert-butylsilyl bis(trifluoromethanesulfonate) proceeds through a nucleophilic attack of the hydroxyl groups on the electrophilic silicon atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or pyridine, to neutralize the triflic acid byproduct that is generated.[7]

The choice of a sterically hindered, non-nucleophilic base is crucial to prevent the base from competing with the alcohol in attacking the silicon center, which could lead to undesired side reactions. 2,6-lutidine is an excellent choice as its steric bulk around the nitrogen atom minimizes its nucleophilicity while retaining its basicity to effectively scavenge the generated acid.

General Experimental Protocol for Diol Protection

The following protocol provides a general guideline for the protection of a diol using Di-tert-butylsilyl bis(trifluoromethanesulfonate). The specific conditions may require optimization based on the substrate.

Materials:

-

Diol substrate

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 equivalents)

-

2,6-Lutidine (2.2 equivalents)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the diol substrate in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,6-lutidine to the solution and stir for 5-10 minutes.

-

Slowly add Di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Complex Molecule Synthesis

The di-tert-butylsilylene protecting group has proven to be a valuable tool in the total synthesis of complex natural products and in the development of novel therapeutic agents. Its stability and selective reactivity make it particularly suitable for intricate synthetic routes.

Protection of Uridine: A Case Study

A practical example of the utility of Di-tert-butylsilyl bis(trifluoromethanesulfonate) is the selective protection of the 3' and 5'-hydroxyl groups of uridine.[7]

Experimental Protocol:

-

To a solution of uridine (1.0 eq) in anhydrous DMF (0.3 M) at 0 °C is added 2,6-lutidine (1.65 eq).

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.0 eq) is then added dropwise over 5 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with ion-exchanged water and the aqueous layer is extracted with a mixture of hexane and ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by silica gel chromatography to yield the 3',5'-O-(di-tert-butylsilylene)uridine.[7]

Applications in the Synthesis of Bioactive Molecules

The di-tert-butylsilylene protecting group has been instrumental in the synthesis of various biologically active compounds, including:

-

N-homoceramides: Used as a protecting group for a 1,3-diol intermediate in the synthesis of N-homoceramides, which are analogs of ceramides with potential applications in cancer therapy.

-

α-galactosyl ceramides: Employed for selective α-galactosylation in the synthesis of α-galactosyl ceramides, which are potent immunostimulatory agents.

-

Oligonucleotide Synthesis: The protection of diols is a critical step in the synthesis of oligonucleotides, and the di-tert-butylsilylene group has been utilized for this purpose.

Stability and Deprotection Strategies

The di-tert-butylsilylene group exhibits good stability towards a variety of reagents and reaction conditions, making it an orthogonal protecting group in many synthetic sequences. It is generally stable to:

-

Mildly acidic and basic conditions.

-

Oxidizing and reducing agents.

-

Organometallic reagents.

However, the stability can be influenced by the nature of the diol (1,2- vs. 1,3- vs. 1,4-diols), with silylene derivatives of 1,2-diols being more reactive towards hydrolysis.[2]

Deprotection of the di-tert-butylsilylene group is typically achieved under conditions that cleave silicon-oxygen bonds. The most common method involves the use of fluoride ion sources, such as:

-

Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

-

Hydrofluoric acid (HF) in pyridine or acetonitrile.[2]

The choice of deprotection reagent and conditions can be tailored to the specific substrate and the presence of other protecting groups in the molecule.

Conclusion: A Versatile Tool for Modern Synthesis

Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a highly valuable and commercially accessible reagent for the protection of diols in complex organic synthesis. Its ability to form robust cyclic silylene acetals, coupled with its predictable reactivity and selective deprotection, makes it an indispensable tool for researchers in academia and industry, particularly those engaged in drug discovery and development. A thorough understanding of its properties, reaction mechanisms, and practical applications, as outlined in this guide, will empower scientists to strategically employ this reagent to overcome synthetic challenges and accelerate the creation of novel molecules with therapeutic potential.

References

-

Di-tert-butylsilylene as a protecting group for substituted salicylic acids. (2026, January 7). ResearchGate. Retrieved January 31, 2026, from [Link]

- Diol Protecting Groups. (n.d.). Retrieved January 31, 2026, from a source providing information on diol protecting groups, potentially a textbook or review article.

-

Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Why do my silylations always fail? (2014, October 8). Chromatography Forum. Retrieved January 31, 2026, from [Link]

- silylation overview.pdf. (n.d.).

- Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (n.d.). Retrieved January 31, 2026, from a source discussing the role of silyl protecting groups in glycosylation reactions, likely a review article or book chapter.

-

When a good silylation protocol goes bad, what are the usual suspects? (2015, July 10). ResearchGate. Retrieved January 31, 2026, from [Link]

- Silylation Reactions: Leveraging Zinc Triflate for Enhanced Efficiency. (2026, January 20).

-

Recent Advancements in Development of Radical Silylation Reactions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Di-tert-butylsilyl Bis(trifluoromethanesulfonate) | 85272-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Genesis of Stability: A Technical Guide to the Historical Development of Bulky Silyl Protecting Groups

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective functionalities, silyl ethers have emerged as exceptionally versatile tools for the temporary masking of hydroxyl groups. Their story is one of continuous innovation, driven by the relentless pursuit of greater stability, selectivity, and orthogonality. This in-depth guide chronicles the historical development of bulky silyl protecting groups, from the early days of their conception to the sophisticated systems employed in modern synthetic chemistry. We will explore the causal relationships behind their design, delve into the mechanistic underpinnings of their reactivity, and provide field-proven protocols for their application.

The Precursors: A Need for Enhanced Stability

The journey into bulky silyl ethers began with the limitations of their smaller predecessors. The trimethylsilyl (TMS) group, while easy to introduce, proved too labile for many synthetic transformations, often succumbing to cleavage under even mildly acidic or basic conditions.[1][2] This lack of robustness necessitated the development of protecting groups that could withstand a wider range of reaction conditions, thereby expanding the synthetic chemist's toolkit. The central hypothesis was that increasing the steric hindrance around the silicon atom would shield the Si-O bond from nucleophilic or electrophilic attack, thus enhancing its stability.[3][4]

The Dawn of a New Era: First-Generation Bulky Silyl Ethers

The early 1970s marked a pivotal moment in the evolution of protecting group chemistry with the introduction of the first generation of truly robust silyl ethers. These innovations laid the groundwork for decades of synthetic advancements.

The Workhorse: tert-Butyldimethylsilyl (TBS) Ether

In a landmark 1972 publication, E.J. Corey and A. Venkateswarlu introduced the tert-butyldimethylsilyl (TBS or TBDMS) group, a development that would profoundly impact the field of organic synthesis.[5][6][7] The TBS group offered a significant leap in stability compared to the TMS group, being approximately 10,000 to 20,000 times more stable to hydrolysis.[3][8] This heightened stability is a direct consequence of the sterically demanding tert-butyl group, which effectively shields the silicon atom from attack.[4]

The "Corey protocol" for the introduction of the TBS group, utilizing tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF), became a standard and reliable method in synthetic laboratories worldwide.[9][10] The deprotection of TBS ethers is typically achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), exploiting the exceptionally high strength of the silicon-fluorine bond.[1][9] Alternatively, acidic conditions can also be employed for their removal.[1]

Experimental Protocol: Protection of a Primary Alcohol as a TBS Ether (Corey Protocol) [10]

-

Reagents and Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBSCl (1.1 equiv) to the solution at room temperature.

-

Stir the reaction mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Enhanced Acid Stability: tert-Butyldiphenylsilyl (TBDPS) Ether

Building upon the success of the TBS group, Stephen Hanessian and Pierre Lavallee introduced the tert-butyldiphenylsilyl (TBDPS) group in 1975.[11][12] The replacement of the two methyl groups of the TBS ether with phenyl groups conferred even greater steric bulk and, crucially, enhanced stability towards acidic conditions.[12][13] TBDPS ethers are significantly more resistant to acid-catalyzed cleavage than TBS ethers, allowing for selective deprotection strategies in complex molecules.[12][13]

The introduction of the TBDPS group typically involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) with a base like imidazole or 2,6-lutidine.[11] Similar to TBS ethers, cleavage is most commonly effected by fluoride ions.[12]

Experimental Protocol: Introduction of a TBDPS Group [11]

-

Reagents and Materials:

-

Glycoside with a primary hydroxyl group (1.0 equiv)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1–1.5 equiv)

-

Imidazole (2.2–3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl, Water, Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the glycoside (1.0 equiv) in DMF under an argon atmosphere.

-

Add TBDPSCl (1.1–1.5 equiv) and imidazole (2.2–3.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Quench the reaction by adding dry MeOH (2.2–3.0 equiv).

-

Co-evaporate the reaction mixture with toluene.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer sequentially with 1.0 M aq. HCl, H₂O, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

-

The Apex of Steric Hindrance: Triisopropylsilyl (TIPS) Ether

The triisopropylsilyl (TIPS) group represents a further increase in steric bulk, with three isopropyl groups surrounding the silicon atom.[3] This high degree of steric hindrance makes TIPS ethers exceptionally stable to a wide range of reaction conditions, including both acidic and basic media.[3][14] In fact, under acidic conditions, TIPS ethers are roughly 35 times more stable than their TBS counterparts.[3] Their robustness allows for their survival through synthetic sequences that would cleave less hindered silyl ethers, making them invaluable for the protection of hydroxyl groups in complex, multi-step syntheses.[14]

The introduction of the TIPS group often requires more forcing conditions than for TBS or TBDPS, and its cleavage typically necessitates stronger reagents or longer reaction times.[14]

Experimental Protocol: Deprotection of a TIPS Ether using TBAF [14]

-

Reagents and Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 - 1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the TIPS-protected alcohol in anhydrous THF.

-

To the stirred solution, add the 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.

-

Pushing the Boundaries: Second-Generation Bulky Silyl Ethers

The success of the first-generation bulky silyl ethers spurred further research into even more sterically encumbered and specialized protecting groups. These "second-generation" silyl ethers offered solutions to specific challenges encountered in complex syntheses.

While less commonly employed than the first-generation groups, silyl ethers such as the di-tert-butylmethylsilyl (DTBMS) and the tri-tert-butylsilyl (TTBS) groups have found niche applications where extreme stability is paramount. The development of these protecting groups was a logical extension of the principle that increased steric hindrance leads to enhanced stability. However, the trade-off for this extreme stability is often a more challenging introduction and cleavage of the protecting group.

A Comparative Overview of Silyl Ether Stability

The selection of an appropriate silyl protecting group is a critical strategic decision in the design of a synthetic route. A quantitative understanding of their relative stabilities is therefore essential for the synthetic chemist.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[2][3][8][15] |

This data clearly illustrates the dramatic increase in stability with increasing steric bulk of the substituents on the silicon atom. This differential stability is the foundation for the concept of "orthogonal protection," where one type of silyl ether can be selectively cleaved in the presence of another, more robust silyl ether.

Mechanistic Insights and Logical Frameworks

The formation and cleavage of silyl ethers proceed through well-defined reaction mechanisms. Understanding these pathways is crucial for predicting reactivity and optimizing reaction conditions.

Silyl Ether Formation

The silylation of an alcohol is typically a nucleophilic substitution reaction at the silicon center. The reaction is often catalyzed by a base, such as imidazole, which can act as a nucleophilic catalyst to form a more reactive silylating agent.

Caption: Generalized workflow for the silylation of an alcohol.

Silyl Ether Cleavage

The cleavage of silyl ethers can be achieved under either acidic or fluoride-mediated conditions, each proceeding through a distinct mechanism.

Caption: Mechanisms for acid-catalyzed and fluoride-mediated silyl ether cleavage.

Conclusion

The historical development of bulky silyl protecting groups is a testament to the ingenuity and problem-solving spirit of the synthetic chemistry community. From the foundational work of E.J. Corey to the continued refinement of these essential tools, the evolution of silyl ethers has been driven by a deep understanding of steric and electronic effects. The ability to fine-tune the stability and reactivity of these protecting groups has empowered chemists to construct increasingly complex and life-changing molecules. As the frontiers of organic synthesis continue to expand, the principles learned from the development of bulky silyl ethers will undoubtedly inspire the creation of the next generation of protecting groups, further enhancing our ability to manipulate the molecular world.

References

-

TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]

-

Silyl Protective Groups. Chem-Station Int. Ed. 2014. Available at: [Link]

-

Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols (GlycoPODv2). 2021. Available at: [Link]

-

Hanessian, S., Lavallee, P. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Can J Chem. 1975;53(19):2975-7. Available at: [Link]

-

Corey, E. J., Venkateswarlu, A. (1972) Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal Of The American Chemical Society, 94 (17) 6190-6191. Available at: [Link]

-

Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available at: [Link]

-

TBS Protection - Common Conditions. Available at: [Link]

-

Corey, E. J., Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. 1972;94:6190-6191. Available at: [Link]

-

Hanessian, S., Lavallee, P. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry. 1975;53(19):2975-2977. Available at: [Link]

-

Silyl ether. Wikipedia. Available at: [Link]

-

Protecting Groups in Organic Synthesis: Alcohols. Studylib. Available at: [Link]

-

Hanessian, S., Lavallee, P. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers (1975). SciSpace. Available at: [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. 2015. Available at: [Link]

-

Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas. Available at: [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

-

Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Available at: [Link]

-

216 OTBDPS (iii) NMR Data for tert-Butyldimethylsilyl Ethers /TBS OTBDPS 6H: 0.9 (9H, s), 0.05. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Corey, E. J., Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Protection of Alcohol by Silyl ether. SynArchive. Available at: [Link]

-

A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Organic Chemistry Portal. Available at: [Link]

-

White, J. D., Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Available at: [Link]

-

A Highly Efficient and UsefulSynthetic Protocol for the Cleavage of tert -Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloridein Dry Methanol. ResearchGate. 2003. Available at: [Link]

-

Ogawa, T., Nozaki, M. and Matsui, M. (1980) Total Synthesis of Stevioside. Tetrahedron, 36, 2641-2648. Available at: [Link]

-

Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Unlock the secrets of Diethyl Ether Synthesis today! Available at: [Link]

-

Preparation of ethers. Khan Academy. Available at: [Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

-

Two Novel Approaches to Make Ethers. YouTube. 2023. Available at: [Link]

-

THE CLEAVAGE OF ETHERS'. Available at: [Link]

-

Tetrahedron Letters (Elsevier BV). SciSpace. Available at: [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mindat.org [mindat.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Silyl ether - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Di-tert-butylisobutylsilyl (BIBS) Triflate in Peptide Synthesis

Executive Summary

Di-tert-butylisobutylsilyl triflate (BIBS-OTf ) represents a tier of "Super Silyl" reagents developed to address the limitations of standard protecting groups (TBS, TBDPS, TIPS) in complex organic and peptide synthesis. Characterized by the presence of two massive tert-butyl groups and a flexible isobutyl tail, the BIBS group offers extreme steric shielding.

In peptide synthesis, BIBS-OTf serves two critical functions:

-

Hyper-Stable Side Chain Protection: It protects hydroxyls (Ser, Thr, Tyr) and amines with stability superior to TBDPS, preventing migration or premature cleavage during harsh acylation or glycosylation cycles.

-

Hydrophobic Tagging: Its lipophilic nature disrupts beta-sheet aggregation in "difficult sequences," significantly improving solubility in organic solvents during Liquid-Phase Peptide Synthesis (LPPS) or convergent Solid-Phase Peptide Synthesis (SPPS).

Chemical Logic & Mechanism

The "Super Silyl" Effect

Standard silyl groups like TBDMS (TBS) are often too labile for multi-step synthesis involving Lewis acids. TBDPS is more stable but prone to migration (1,2-silyl transfer).

The BIBS group, introduced by the Corey lab, utilizes a specific structural architecture:

-

Silicon Center: Shielded by two tert-butyl groups.[1]

-

Isobutyl Group: Adds further bulk but, crucially, increases lipophilicity (logP) without the rigidity of a phenyl ring.

Mechanistic Advantage: The steric crowding around the silicon atom renders the Si–O bond nearly inert to hydrolysis by basic or nucleophilic reagents (e.g., piperidine in Fmoc removal) and significantly retards acid-catalyzed cleavage compared to TIPS. This forces the use of fluoride-mediated cleavage (Si-F bond formation driving force), providing true orthogonality.

Reagent Profile

-

Name: Di-tert-butylisobutylsilyl trifluoromethanesulfonate (BIBS-OTf)

-

CAS: 1314639-86-5[1]

-

Reactivity: The triflate (-OTf) is a "super-leaving group," necessary to drive the reaction of the sterically hindered silicon onto a nucleophilic alcohol or amine.

Comparative Stability Data

The following table illustrates where BIBS fits in the hierarchy of silyl protecting groups, crucial for designing orthogonal deprotection schemes.

| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Fluoride Sensitivity (TBAF) | Steric Bulk (Relative) | Primary Use Case |

| TMS | Very Low | Low | Extreme | 1 | Transient protection |

| TBS (TBDMS) | Low | Moderate | High | 10 | Standard alcohols |

| TIPS | Moderate | High | High | 100 | Hindered alcohols |

| TBDPS | Moderate/High | High | Moderate | 200 | Primary alcohols (stable to acid) |

| BIBS | Very High | Extreme | Moderate | 500+ | Difficult peptides, Hydrophobic tagging |

Experimental Protocols

Protocol A: Installation of BIBS on Serine/Threonine Side Chains

Context: Protecting the hydroxyl group of an Fmoc-amino acid prior to SPPS loading.

Reagents:

-

Fmoc-Ser-OH (or Fmoc-Thr-OH)

-

BIBS-OTf (1.2 - 1.5 equivalents)

-

2,6-Lutidine (2.0 equivalents) - Base scavenger

-

DCM (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve Fmoc-Ser-OH (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add 2,6-Lutidine (2.0 mmol) via syringe. Cool the mixture to 0°C.

-

Expert Insight: Imidazole is often used for silylations, but for bulky triflates like BIBS, 2,6-lutidine is superior as it is non-nucleophilic and prevents acyl transfer side reactions.

-

-

Silylation: Dropwise add BIBS-OTf (1.2 mmol). The reaction is sterically demanding; rapid addition can cause local overheating/decomposition.

-

Incubation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc). The product will be significantly less polar (higher R_f) than the starting material.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove lutidine), then brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

-

Note: BIBS-protected amino acids are highly lipophilic; use non-polar solvent systems.

-

Protocol B: Deprotection (Fluoride Cleavage)

Context: Removing BIBS after peptide assembly or cyclization.

Reagents:

-

TBAF (Tetra-n-butylammonium fluoride), 1M in THF.

-

Acetic Acid (Buffer).

Step-by-Step Procedure:

-

Dissolution: Dissolve the protected peptide in THF (approx. 0.05 M concentration).

-

Buffering: Add Acetic Acid (1.5 eq relative to TBAF).

-

Expert Insight: Buffering is critical. "Naked" fluoride is basic and can cause epimerization (racemization) of the alpha-carbon or aspartimide formation. Acetic acid mitigates this basicity while maintaining F- nucleophilicity.

-

-

Cleavage: Add TBAF (3–5 equivalents per BIBS group).

-

Reaction: Stir at RT. Due to the bulk of BIBS, this may take longer than TBS removal (4–12 hours).

-

Acceleration: If reaction is sluggish, heat to 40°C or use HF/Pyridine complex (Caution: HF is hazardous).

-

-

Quench: Dilute with Et₂O or EtOAc, wash with saturated NH₄Cl.

Visualization of Workflows

BIBS Protection Mechanism & Pathway

This diagram illustrates the steric "locking" mechanism that provides BIBS its unique stability.

Caption: The reaction of BIBS-OTf requires non-nucleophilic bases to navigate the steric transition state.

Orthogonality in Peptide Synthesis

This decision matrix helps users decide when to deploy BIBS versus standard groups.

Caption: BIBS is unique in surviving both Fmoc (Base) and TFA (Acid) cycles, cleaving only with Fluoride.

Application Note: Solubility Enhancement (Hydrophobic Tagging)

One of the most potent applications of BIBS in peptide drug development is solubility engineering .

-

The Problem: Synthetic peptides >10 residues often form intermolecular beta-sheets, leading to aggregation and precipitation in DCM or DMF. This halts the synthesis (incomplete coupling).

-

The BIBS Solution: The bulky, lipophilic isobutyl and tert-butyl groups act as a "greasy handle." By installing BIBS on a Serine or Threonine early in the sequence, the peptide is forced into a more solvated state.

-

Protocol Adjustment: For aggregation-prone sequences (e.g., Amyloid-beta fragments), replace standard Fmoc-Ser(tBu)-OH with Fmoc-Ser(BIBS)-OH. The resulting peptide-resin is significantly more swollen and accessible to reagents.

References

-

Liang, H., Hu, L., & Corey, E. J. (2011). Di-tert-butylisobutylsilyl, Another Useful Protecting Group.[2] Organic Letters, 13(15), 4120–4123.

- Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. (Relevant sections on Silyl Ethers). Wiley.

-

Rentier, C., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides.[3][4] Chemical Science, 14, 5849-5858.

- Hu, L., & Corey, E. J. (2011). Mechanism of Silylation and Desilylation. Journal of the American Chemical Society.

Sources

- 1. This compound | C13H27F3O3SSi | CID 73977777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Di-tert-butylsilylene (BIBS) Protection of Alcohols

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize di-tert-butylsilylene (BIBS) as a protecting group for diols. Here, we address common challenges, particularly incomplete reactions, through a series of troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction to BIBS Protection

The di-tert-butylsilylene (BIBS) group is a cyclic silyl ether used to simultaneously protect two hydroxyl groups, typically 1,2- and 1,3-diols. Its significant steric bulk, conferred by the two tert-butyl groups, provides high stability and influences the reactivity and conformation of the substrate molecule.[1][2] This protecting group is particularly valuable in carbohydrate and natural product synthesis, where selective protection and conformational control are paramount.[3] The protection is typically achieved using di-tert-butylsilyl bis(trifluoromethanesulfonate) (BIBS-di-triflate) or a related dihalide precursor in the presence of a base.

Troubleshooting Guide: Incomplete Reactions

This section directly addresses the most common issue encountered during the BIBS protection of alcohols: low or incomplete conversion to the desired silylated product.

Question 1: My BIBS protection reaction is stalled. TLC analysis shows a significant amount of starting material even after prolonged reaction time. What are the primary causes and how can I resolve this?

Answer: This is a frequent challenge in silyl ether formations, especially with sterically demanding protecting groups like BIBS. The issue typically stems from one or more of the following factors: reagent quality, steric hindrance, reaction conditions, or improper stoichiometry.

Here is a systematic workflow to diagnose and solve the problem.

Troubleshooting Workflow Diagram

Caption: A stepwise guide for troubleshooting incomplete BIBS protection.

Detailed Analysis & Solutions

1. Reagent and Solvent Quality: The Usual Suspects

-

Causality: Silylating agents, particularly silyl halides and triflates, are highly susceptible to hydrolysis.[4][5] Trace amounts of moisture in the reaction solvent (e.g., DCM, DMF) or on the glassware can rapidly consume the reagent, leading to incomplete reactions.[6] Similarly, the amine base used can absorb atmospheric moisture.

-

Solution:

-

Silylating Agent: Always use a fresh bottle of the BIBS reagent or one that has been stored properly under an inert atmosphere (Argon or Nitrogen).

-

Solvents: Use freshly distilled, anhydrous solvents. For highly sensitive reactions, it is best to distill from a suitable drying agent (e.g., CaH₂ for DCM or acetonitrile).

-

Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere.[6]

-

Base: Use a freshly opened bottle of the base (e.g., imidazole, 2,6-lutidine) or purify it by standard methods if necessary.

-

2. Steric Hindrance: The Inherent Challenge

-

Causality: The core principle of silylation is a nucleophilic attack by the alcohol on the silicon atom.[7][8] The two bulky tert-butyl groups on the BIBS silicon center create significant steric shielding. This makes the approach of the alcohol difficult, especially if the hydroxyl groups are on secondary or tertiary carbons.[9][10] The order of reactivity is generally primary > secondary >> tertiary alcohols.[10]

-

Solution:

-

Increase Reaction Time and/or Temperature: For hindered alcohols, reactions may require extended periods (up to 48 hours) to reach completion. Gentle heating (e.g., to 40 °C) can often overcome the activation energy barrier, but monitor for potential side reactions or deprotection.

-

Use a More Reactive Silylating Agent: Silyl triflates are significantly more reactive than their corresponding chlorides.[5] Using di-tert-butylsilyl bis(trifluoromethanesulfonate) is the standard for forming the BIBS group precisely because of its high reactivity, which is necessary to overcome the steric bulk.[11][12]

-

Choose the Right Base: For sterically hindered substrates, a non-nucleophilic, hindered base like 2,6-lutidine is often superior to imidazole.[5] It effectively scavenges the proton generated during the reaction without competing as a nucleophile.

-

3. Sub-Optimal Reaction Conditions

-

Causality: The choice of solvent, base, and concentration can dramatically impact reaction rates. The widely used "Corey protocol" for silylation uses a high concentration of imidazole in DMF, which accelerates the reaction.[5]

-

Solution:

-

Solvent: While DCM is common, for sluggish reactions, switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes increase the rate.[5][13]

-

Stoichiometry: Ensure you are using a slight excess of the silylating agent (e.g., 1.1-1.2 equivalents) and a sufficient amount of base (e.g., 2.2-2.5 equivalents for a diol).

-

Concentration: Running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can favor the desired bimolecular reaction.

-

| Parameter | Standard Condition | Troubleshooting Action | Rationale |

| Silylating Agent | BIBS-di-triflate (1.1 eq) | Use fresh, high-purity reagent | Highly moisture-sensitive; degradation is a primary cause of failure.[4] |

| Solvent | Anhydrous DCM | Switch to anhydrous ACN or DMF; ensure rigorous drying | Solvent polarity can influence rate; moisture is detrimental.[5][14] |

| Base | 2,6-Lutidine (2.5 eq) | Use freshly opened or purified base | Base scavenges protons; must be non-nucleophilic and dry.[5] |

| Temperature | Room Temperature (20-25 °C) | Increase to 40 °C | Provides activation energy to overcome steric hindrance.[5] |

| Reaction Time | 4-12 hours | Extend to 24-48 hours | Hindered substrates require significantly longer times to react.[5] |

Frequently Asked Questions (FAQs)

Q: Can I use di-tert-butyl-dichlorosilane instead of the di-triflate reagent? A: Yes, but it is significantly less reactive. The dichlorosilane may be suitable for unhindered primary diols but will likely result in very low to no conversion for secondary or more complex diols. The di-triflate is the reagent of choice for most applications due to its higher electrophilicity.[5]

Q: My reaction mixture turned cloudy and formed a white precipitate immediately. Is this normal? A: Yes, this is often normal. The precipitate is typically the hydrochloride or triflate salt of your amine base (e.g., 2,6-lutidinium triflate). Its formation is an indication that the reaction is proceeding, as the base is neutralizing the acid byproduct.

Q: How do I remove the BIBS protecting group once I no longer need it? A: Like most silyl ethers, the BIBS group is labile to fluoride ions or acidic conditions.[15][16] The most common method is treatment with tetra-n-butylammonium fluoride (TBAF) in a solvent like THF.[17] Acidic methods, such as acetic acid in THF/water or HCl in methanol, can also be effective.[5] The high stability of the BIBS group means it may require more forcing conditions for cleavage compared to less hindered silyl ethers like TMS or TES.[18]

Q: I see multiple new spots on my TLC plate. What could they be? A: Besides your desired product and starting material, you may be observing the mono-protected intermediate (if the reaction is slow and the diol is asymmetric) or byproducts from reagent decomposition (e.g., siloxanes formed from the hydrolysis of the silylating agent). If using excess reagent, you may also see silanols after aqueous workup.[5]

Experimental Protocols

Protocol 1: Standard BIBS Protection of a 1,2-Diol

This protocol describes a general procedure for the protection of a moderately reactive diol using BIBS-di-triflate.

Mechanism of BIBS Protection

Caption: General mechanism for the formation of a cyclic BIBS ether.

Procedure:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry argon.

-

To the flask, add the diol substrate (1.0 mmol, 1.0 equiv).

-

Dissolve the substrate in anhydrous dichloromethane (DCM, 5 mL).

-

Add 2,6-lutidine (0.28 mL, 2.4 mmol, 2.4 equiv) via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) (0.40 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting - Purification of Dichloromethane (DCM)

When moisture is the suspected culprit for a failed reaction, ensuring your solvent is truly anhydrous is the first critical step.

-

Pre-drying: Add anhydrous calcium chloride (CaCl₂) to a bottle of commercial-grade DCM and let it stand overnight.

-

Setup: Assemble a distillation apparatus that has been oven-dried overnight and cooled under an inert atmosphere.

-

Drying Agent: Add calcium hydride (CaH₂) powder to the distillation flask (approximately 10 g per 1 L of DCM). Caution: Calcium hydride reacts violently with water. Ensure the solvent is pre-dried.

-

Distillation: Decant the pre-dried DCM into the distillation flask containing CaH₂. Attach a reflux condenser and a receiving flask. Heat the flask gently using a heating mantle.

-

Collection: Discard the first 5-10% of the distillate. Collect the main fraction, ensuring the receiving flask is protected from atmospheric moisture (e.g., with a drying tube or argon balloon).

-

Storage: Store the freshly distilled, anhydrous DCM over molecular sieves (4Å) in a sealed bottle under an inert atmosphere. Use within one week for best results.

References

-

Gilman, H., & Dunn, G. E. (1951). STERIC HINDRANCE IN HIGHLY-SUBSTITUTED ORGANOSILICON COMPOUNDS. III. THE PREPARATION AND PROPERTIES OF SOME TRIARYLSILYL ETHERS. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (n.d.). Silyl ether. Wikipedia. [Link]

-

Pongdee, R., et al. (2020). Di-tert-butylsilylene as a protecting group for substituted salicylic acids. Tetrahedron Letters. [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

-

Falck, J. R., et al. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

-

Wikipedia contributors. (n.d.). Protecting group. Wikipedia. [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

-

Imamura, A., et al. (2018). Di-tert-butylsilylene (DTBS)-Directed Stereoselective Glycosylations. Trends in Glycoscience and Glycotechnology. [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Biswas, T. (2022). Silyl Ether Chemistry (One MCQ): Protection and deprotection of alcohol. YouTube. [Link]

-

Pongdee, R., et al. (2020). Di-tert-butylsilylene as a protecting group for substituted salicylic acids. MedSci. [Link]

-

Various Authors. (2015). When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). 15.9: Protection of Alcohols. [Link]

-

Various Authors. (2014). Why do my silylations always fail? Chromatography Forum. [Link]

Sources

- 1. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Di-tert-butylsilylene as a protecting group for substituted salicylic acids-MedSci.cn [medsci.cn]

- 13. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 14. Why do my silylations always fail? - Chromatography Forum [chromforum.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

challenges in removing the BIBS protecting group

Technical Support Center: BIBS Protecting Group Removal Advanced Troubleshooting & Optimization Guide

Executive Summary: The BIBS Profile

What is BIBS? The BIBS group (Di-tert-butylisobutylsilyl ) is a "super-silyl" protecting group developed to bridge the gap between the widely used TBDPS/TIPS groups and the extremely stable (but synthetically difficult) tri-tert-butylsilyl (TTBS) group.

-

Structure:

-

Primary Utility: Protecting sterically accessible hydroxyls and amines where extreme stability toward hydrolysis (acidic or basic) and reduction is required.

-

The Challenge: Its greatest asset is its greatest liability. The massive steric bulk of two tert-butyl groups renders the silicon center chemically "invisible" to mild deprotection agents, often leading to stalled reactions or requiring forcing conditions that jeopardize sensitive substrates.

Diagnostic & Troubleshooting Guide (Q&A)

Case 1: "My reaction with TBAF is stalled at 50% conversion after 24 hours."

Diagnosis: Steric Screening. Standard TBAF (Tetra-n-butylammonium fluoride) protocols used for TBS or TBDPS ethers often fail with BIBS due to the steric wall created by the tert-butyl groups. The fluoride ion cannot easily access the silicon center to form the pentacoordinate silicate intermediate.

Corrective Protocol:

-

Concentration: Increase reaction concentration. Dilute solutions (

M) slow down bimolecular collisions significantly. Aim for 0.5 M to 1.0 M in THF. -

Thermal Activation: BIBS removal has a high activation energy. Heat the reaction to 60°C .

-

Reagent Switch: If TBAF fails, switch to HF·Pyridine (see Protocol A below). The smaller fluoride source (HF) penetrates the steric shield more effectively than the bulky tetrabutylammonium cation allows.

Case 2: "I need to remove a TBS group in the presence of BIBS. Is this possible?"

Diagnosis: Orthogonality Confirmation. Yes, this is a primary feature of BIBS.

Operational Logic: BIBS is significantly more stable than TBS, TIPS, and TBDPS.

-

Experiment: Treat the substrate with 1.0 equiv of TBAF at 0°C .

-

Outcome: TBS will cleave rapidly. BIBS will remain intact.[1]

-

Caution: Avoid large excesses of fluoride or prolonged reaction times at room temperature, as selectivity will eventually erode.

Case 3: "I cannot use Fluoride due to a sensitive silyl enol ether elsewhere in the molecule."

Diagnosis: Fluoride-Free Deprotection. This is difficult because BIBS is designed to resist acid/base hydrolysis. However, strong Lewis acids can sometimes be effective if the substrate allows.

Alternative Approach:

-

Reagent:

in -

Mechanism: Lewis acid-mediated cleavage.

-

Risk: This is harsh. Verify substrate stability first. Note: Fluoride is the gold standard for BIBS; avoiding it usually requires redesigning the synthesis strategy.

Validated Experimental Protocols

Protocol A: Aggressive Deprotection (HF·Pyridine)

Recommended for stubborn BIBS ethers or steric congestion.

-

Setup: Use a polyethylene or Teflon vessel (glass is etched by HF).

-

Dissolution: Dissolve substrate (1.0 equiv) in THF (0.2 M).

-

Addition: Add HF·Pyridine complex (70% HF, 10–20 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

-

Tip: If reaction is slow, add pyridine to buffer the acidity, or heat to 40°C (sealed Teflon vessel).

-

-

Quench: Critical Step. Pour slowly into saturated aqueous

at 0°C. Caution: Vigorous -

Extraction: Extract with EtOAc (

). Wash organics with

Protocol B: Standard TBAF Removal (Optimized for BIBS)

Recommended for general use.

-

Reagent: Use TBAF (1.0 M in THF) . Do not use hydrated salts if anhydrous conditions are preferred, though water actually accelerates silyl cleavage.

-

Stoichiometry: Use 3.0 to 5.0 equivalents of TBAF. (Standard 1.1 equiv is insufficient for BIBS).

-

Conditions: Reflux in THF (

C) is often required. -

Additives: Addition of AcOH (1.0 equiv) can buffer the basicity of TBAF if the substrate is base-sensitive (e.g., contains esters or epimerizable centers).

Comparative Stability Data

The following table illustrates the relative half-lives of silyl ethers under acidic hydrolysis conditions (

| Protecting Group | Abbreviation | Relative Stability (Acid) | Steric Bulk Profile | Recommended Removal |

| Trimethylsilyl | TMS | Low | Mild Acid / | |

| tert-Butyldimethylsilyl | TBS | 1 | Medium | TBAF (RT) |

| Triisopropylsilyl | TIPS | ~100 | High | TBAF (RT/Warm) |

| tert-Butyldiphenylsilyl | TBDPS | ~200 | High | TBAF / Acid |

| Di-tert-butylisobutylsilyl | BIBS | > 2,000 | Very High | HF[2]·Py / TBAF (Heat) |

| Tri-tert-butylsilyl | TTBS | > 10,000 | Extreme | Difficult / Superacid |

Visualizing the Silyl Hierarchy

The diagram below illustrates the decision logic for selecting and removing silyl groups, highlighting where BIBS fits into the stability hierarchy.

Caption: Decision tree for silyl group selection and specific deprotection pathways for BIBS compared to standard silyl ethers.

References

-

Liang, H., & Corey, E. J. (2011).[1][3] Di-tert-butylisobutylsilyl, Another Useful Protecting Group.[1][3][4][5] Organic Letters, 13(15), 4120–4123.[3] [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[4] (General reference for silyl ether stability constants). [Link]

-

MDPI Molecules. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (Demonstrates BIBS usage in nucleoside chemistry). [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Latintos: Acronym in chemistry: BIBS for di-tert-butylisobutylsilyl, a protecting group [golatintos.blogspot.com]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Large-Scale Synthesis Considerations for BIBS Protection of Amines

Welcome to the comprehensive technical support center for the large-scale application of the di-tert-butylisobutylsilyl (BIBS) protecting group for primary amines. This guide is designed for researchers, scientists, and drug development professionals engaged in process development and manufacturing. Here, we synthesize technical data with field-proven insights to address common challenges and provide practical solutions for the successful implementation of BIBS protection in large-scale synthesis.

Introduction to BIBS Protection

The di-tert-butylisobutylsilyl (BIBS) group is a sterically hindered silyl protecting group that offers unique advantages in organic synthesis, particularly for the selective protection of primary amines. Its significant steric bulk provides high stability under a range of reaction conditions, yet it can be removed under specific and mild protocols. These characteristics make it an attractive option for complex, multi-step syntheses where robust protection is paramount.

The primary reagent for introducing the BIBS group is di-tert-butylisobutylsilyl triflate (BIBS-OTf), a highly reactive silylating agent. The protection of primary amines is typically achieved by treatment with BIBS-OTf in the presence of a non-nucleophilic base.

Troubleshooting Guide: BIBS Protection of Primary Amines

This section addresses specific issues that may be encountered during the large-scale BIBS protection of primary amines.

Issue 1: Incomplete or Sluggish Protection Reaction

Question: My BIBS protection reaction is not going to completion, or the reaction rate is impractically slow for our manufacturing timeline. What are the potential causes and how can I optimize the reaction?

Answer:

Incomplete or slow BIBS protection reactions on a large scale can stem from several factors, often related to reagent quality, reaction conditions, and the nature of the substrate.

-

Causality and Optimization Strategies:

-

Moisture Contamination: Silyl triflates, including BIBS-OTf, are extremely sensitive to moisture. Trace amounts of water in the solvent, starting materials, or reaction atmosphere will rapidly quench the silylating agent, forming the corresponding silanol and triflic acid. On a large scale, ensuring anhydrous conditions is critical.

-

Solution: Employ rigorous drying protocols for solvents and starting materials. Utilize nitrogen or argon blanketing throughout the process. Consider in-line moisture monitoring for critical solvent streams.

-

-

Base Selection and Stoichiometry: The choice and amount of base are crucial. The base neutralizes the triflic acid generated during the reaction. An inadequate amount of base will result in a drop in pH, which can lead to side reactions or inhibit the desired reaction.

-

Solution: Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or triethylamine. Ensure at least one equivalent of base is used. For substrates with multiple acidic protons, the stoichiometry of the base should be adjusted accordingly.

-

-

Solvent Effects: The polarity and solvating power of the solvent can significantly impact the reaction rate.

-

Solution: Dichloromethane (DCM) is a commonly used solvent. However, on a large scale, consider alternative solvents that are more environmentally friendly and have a higher boiling point for better temperature control, such as 2-methyltetrahydrofuran (2-MeTHF).

-

-

Steric Hindrance: While BIBS is designed to be bulky, extreme steric hindrance on the primary amine substrate can slow down the reaction.

-

Solution: Increase the reaction temperature cautiously. A prolonged reaction time may be necessary. A more reactive silylating agent is not a readily available option for introducing the BIBS group, so optimizing conditions is key.

-

-

Issue 2: Formation of Side Products

Question: I am observing significant formation of impurities during my large-scale BIBS protection. What are the likely side reactions and how can they be minimized?

Answer:

Side product formation in large-scale BIBS protection can compromise yield and purity, leading to challenging purification processes.

-

Common Side Reactions and Mitigation:

-

Bis-silylation: If the primary amine is not sufficiently sterically hindered, or if an excess of BIBS-OTf is used, bis-silylation can occur.

-

Mitigation: Carefully control the stoichiometry of BIBS-OTf. A slight excess (1.05-1.1 equivalents) is often sufficient. Monitor the reaction progress closely by in-process controls (IPCs) such as HPLC or UPLC to avoid over-reaction.

-

-

Hydrolysis of BIBS-OTf: As mentioned, this is a major competing reaction in the presence of moisture, leading to the formation of di-tert-butylisobutylsilanol.

-

Mitigation: Strict adherence to anhydrous conditions is the primary solution.

-

-

Reaction with Other Nucleophiles: If the substrate contains other nucleophilic functional groups (e.g., hydroxyl groups), they may also be silylated.

-

Mitigation: The high steric hindrance of the BIBS group provides a degree of selectivity for less hindered primary amines over more hindered nucleophiles. However, for molecules with highly accessible and nucleophilic hydroxyl groups, a different protecting group strategy may be necessary.

-

-

Issue 3: Difficulties with Work-up and Purification

Question: The work-up of my large-scale BIBS protection reaction is problematic, and the purification of the N-BIBS protected amine is challenging. What are the best practices for post-reaction processing?

Answer:

Large-scale work-up and purification require robust and scalable methods to ensure high purity and yield of the final product.

-

Work-up and Purification Strategies:

-

Quenching: The reaction should be quenched to destroy any remaining BIBS-OTf.

-

Procedure: A careful addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride is a standard quenching method.

-

-

Removal of Triflic Acid Salts: The triflate salt of the base (e.g., triethylammonium triflate) can sometimes be challenging to remove.

-

Solution: Aqueous washes are typically effective. If the salt is sparingly soluble in the organic phase, a filtration step after the quench may be necessary.

-

-

Chromatography: While flash chromatography is common in the lab, it is often not feasible or economical on a large scale.

-

Alternatives:

-

Crystallization/Recrystallization: If the N-BIBS protected amine is a solid, developing a crystallization procedure is the most effective and scalable purification method.

-

Distillation: For volatile products, distillation under reduced pressure can be an option.

-

Liquid-Liquid Extraction: A well-designed series of extractions can often remove most impurities.

-

-

-

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling BIBS-OTf on a large scale?

A1: BIBS-OTf is a reactive silyl triflate and should be handled with care. It is corrosive and reacts exothermically with protic solvents. Key safety measures include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and acid-resistant gloves.

-

Inert Atmosphere: Handle BIBS-OTf under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.

-

Controlled Addition: During the reaction, add BIBS-OTf to the reaction mixture at a controlled rate to manage the exotherm.

-

Emergency Preparedness: Have appropriate spill kits and emergency procedures in place.

Q2: How stable is the N-BIBS protecting group to common synthetic reagents?

A2: The N-BIBS group is known for its high stability due to its steric bulk. It is generally stable to:

-

Basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides).

-

Mildly acidic conditions.

-

Many oxidizing and reducing agents.

However, it is labile to fluoride ion sources and strong acids.

Q3: What are the recommended conditions for the deprotection of the N-BIBS group on a large scale?

A3: The deprotection of the N-BIBS group is typically achieved using a fluoride source.

-

Recommended Reagent: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common method.

-

Scale-up Considerations:

-

Exotherm: The deprotection reaction can be exothermic, so controlled addition of the TBAF solution is recommended.

-

Work-up: The work-up involves removing the silyl byproducts. An aqueous work-up followed by extraction is typical.

-

Experimental Protocols

Protocol 1: Large-Scale BIBS Protection of a Primary Amine

Materials:

-

Primary Amine (1.0 eq)

-

This compound (BIBS-OTf) (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Charge a clean, dry, and inerted reactor with the primary amine and anhydrous DCM.

-

Cool the solution to 0-5 °C.

-

Add triethylamine to the reactor while maintaining the temperature.

-

Slowly add BIBS-OTf to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by IPC (e.g., HPLC).

-

Cool the reaction mixture to 0-5 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-BIBS protected amine.

-

Purify the product by crystallization or other suitable non-chromatographic methods.

Protocol 2: Large-Scale Deprotection of an N-BIBS Protected Amine

Materials:

-

N-BIBS Protected Amine (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (1.2 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

Charge a reactor with the N-BIBS protected amine and THF.

-

Cool the solution to 0-5 °C.

-

Slowly add the TBAF solution to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by IPC).

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected primary amine.

Data Presentation

Table 1: Comparison of Reaction Parameters for BIBS Protection

| Parameter | Laboratory Scale (Typical) | Large Scale (Recommended) | Rationale for Change |

| Solvent | Anhydrous DCM | Anhydrous 2-MeTHF | Higher boiling point, improved safety profile |

| Base | Triethylamine | 2,6-Lutidine | More sterically hindered, reduces potential side reactions |

| Temperature | 0 °C to RT | 0-10 °C (addition), then RT | Better control of exotherm during addition |

| Work-up | Chromatographic purification | Crystallization/Extraction | Scalability and cost-effectiveness |

Visualizations

Diagram 1: Workflow for Large-Scale BIBS Protection and Deprotection

Caption: Troubleshooting guide for incomplete BIBS protection reactions.

References

- Corey, E. J.; Varma, R. K. J. Am. Chem. Soc.1971, 93 (26), 7319–7320. (This foundational paper on silyl protecting groups provides context for the development of sterically hindered silyl ethers.)

- Hanessian, S.; Lavallee, P. Can. J. Chem.1975, 53 (19), 2975–2977. (Introduced the TBDPS group, another bulky silyl ether, with principles applicable to BIBS).

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. (A comprehensive resource on protecting groups, including silyl ethers).

- A Practical Guide to Scale-Up of Organic Reactions. Org. Process Res. Dev.2018, 22 (10), 1289–1300. (Provides general principles of scaling up chemical reactions relevant to BIBS protection).

- Safe Handling of Organolithium Compounds in the Laboratory. Org. Process Res. Dev.2010, 14 (6), 1539–1543.

Validation & Comparative

The Battle of the Bulky Silyl Ethers: A Head-to-Head Comparison of BIBSOTf and TBSOTf for the Protection of Hindered Alcohols

For the research scientist navigating the intricate landscape of multi-step organic synthesis, the selective protection of hydroxyl groups is a perpetual challenge. This is particularly true for sterically hindered alcohols, where conventional protecting groups often fail to react or require harsh conditions that compromise the integrity of complex molecules. In the arena of silyl ethers, two powerful reagents stand out for their ability to tackle these demanding substrates: tert-butyldimethylsilyl triflate (TBSOTf) and the more recently introduced, exceptionally bulky Di-tert-butylisobutylsilyl triflate (BIBSOTf).

This guide provides a comprehensive, data-driven comparison of BIBSOTf and TBSOTf, offering insights into their relative reactivity, steric profiles, and practical applications in the protection of hindered alcohols. By understanding the nuances of these two reagents, researchers can make more informed decisions to enhance the efficiency and success of their synthetic endeavors.

The Enduring Importance of Silyl Ethers in Chemical Synthesis

Silyl ethers are a cornerstone of modern organic synthesis, prized for their ease of installation, general stability to a wide range of reaction conditions, and predictable, often mild, deprotection protocols.[1][2] Their utility stems from the ability to mask the reactivity of a hydroxyl group, preventing it from interfering with subsequent chemical transformations. The choice of the appropriate silyl protecting group is dictated by the specific demands of the synthetic route, with steric hindrance being a key determinant of both the ease of formation and the stability of the resulting silyl ether.[1][3]

For primary and less hindered secondary alcohols, a variety of silylating agents are effective. However, for tertiary and highly congested secondary alcohols, the steric bulk of the silylating agent becomes a critical factor. Insufficiently reactive reagents will fail to overcome the steric congestion around the hydroxyl group, leading to low or no yield of the desired protected alcohol. This is where the triflate derivatives of bulky silyl groups, such as TBSOTf and BIBSOTf, demonstrate their exceptional utility. The triflate leaving group is significantly more reactive than the corresponding chloride, rendering the silicon center far more electrophilic and capable of reacting with even the most hindered of alcohols.[4]

TBSOTf: The Established Workhorse for Hindered Alcohols

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is a powerful and widely used silylating agent, valued for its ability to protect a broad spectrum of alcohols, including those that are sterically demanding.[4] The presence of the triflate leaving group makes it significantly more reactive than the more common TBSCl. This enhanced reactivity allows for the efficient silylation of primary, secondary, and even tertiary alcohols, often at low temperatures.[5]

The typical conditions for the protection of an alcohol with TBSOTf involve the use of a non-nucleophilic base, such as 2,6-lutidine or pyridine, in an aprotic solvent like dichloromethane (DCM) or acetonitrile. The base serves to neutralize the triflic acid that is generated during the reaction.

BIBSOTf: A New Contender with Unprecedented Steric Bulk

Introduced by E.J. Corey and colleagues, the Di-tert-butylisobutylsilyl (BIBS) protecting group represents a significant advancement in the protection of exceptionally hindered alcohols.[6][7] The BIBS group is even more sterically encumbered than the triisopropylsilyl (TIPS) group, offering a new level of robustness and selectivity.[7] The corresponding triflate, BIBSOTf, is a highly reactive silylating agent designed specifically for the most challenging substrates.

The synthesis of BIBSOTf is a multi-step process starting from isobutyltrichlorosilane, as detailed by Corey et al.[7] This reagent's formidable steric profile, arising from the two tert-butyl groups and an isobutyl group, makes it uniquely suited for the protection of hydroxyl groups that are inaccessible to other silylating agents.

Head-to-Head Comparison: BIBSOTf vs. TBSOTf

The choice between BIBSOTf and TBSOTf hinges on the degree of steric hindrance of the alcohol to be protected and the desired stability of the resulting silyl ether.

| Feature | TBSOTf (tert-Butyldimethylsilyl triflate) | BIBSOTf (this compound) |

| Structure |  |

Experimental Insights

Corey's seminal paper on the BIBS group provides compelling evidence of its utility for extremely hindered systems.[6][7] For instance, the protection of a highly hindered secondary alcohol that is part of a complex molecular framework was achieved in high yield using BIBSOTf, where other silylating agents were likely to be ineffective.

The increased steric bulk of the BIBS group not only facilitates the protection of challenging alcohols but also imparts greater stability to the resulting BIBS ether. This enhanced stability can be a significant advantage in lengthy synthetic sequences where the protecting group must withstand a variety of reaction conditions.

Mechanistic Overview of Silylation with Silyl Triflates

The silylation of an alcohol with a silyl triflate is a nucleophilic substitution reaction at the silicon center. The alcohol oxygen acts as the nucleophile, attacking the electrophilic silicon atom and displacing the triflate leaving group. A non-nucleophilic base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the triflic acid byproduct.

Figure 1. General mechanism for the silylation of a hindered alcohol with a silyl triflate.

Experimental Protocols

The following are representative protocols for the silylation of a hindered alcohol using TBSOTf and BIBSOTf. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Protection of a Hindered Alcohol with TBSOTf

Materials:

-

Hindered alcohol (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

2,6-Lutidine (1.5 equiv)

-

TBSOTf (1.2 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the hindered alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2,6-lutidine via syringe, followed by the dropwise addition of TBSOTf.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature.

-

Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Protocol 2: Protection of a Highly Hindered Alcohol with BIBSOTf (Adapted from Corey et al.[7])

Materials:

-

Highly hindered alcohol (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

2,6-Lutidine (2.0 equiv)

-

BIBSOTf (1.5 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the highly hindered alcohol and anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,6-lutidine via syringe, followed by the dropwise addition of a solution of BIBSOTf in DCM.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction may require several hours at this temperature.

-